4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid typically involves the reaction of a tetralin derivative with a suitable reagent to introduce the oxo and butenoic acid functionalities. One common method involves the use of a Friedel-Crafts acylation reaction, where a tetralin derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxo and butenoic acid functionalities allow the compound to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)but-2-enoic acid: This compound has a similar structure but with an amino group instead of the oxo group.
5,8-Dihydroxy-4-oxo-1,2,3,4-tetrahydro-1-naphthalenyl 6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranoside: This compound contains additional hydroxyl groups and a glucopyranoside moiety.
Uniqueness
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
108546-27-6 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,7-8,12H,5-6,9H2,(H,16,17) |
InChI Key |
GXEJMEXOJRVHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.